2-(But-3-en-1-yloxy)-4-methoxybenzoic acid
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Overview
Description
2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a but-3-en-1-yloxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and but-3-en-1-ol.
Esterification: The 4-methoxybenzoic acid is first esterified with but-3-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically carried out under reflux conditions to ensure complete esterification.
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yloxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(But-3-en-1-yloxy)-4-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The but-3-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The methoxy group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the but-3-en-1-yloxy group, making it less versatile in synthetic applications.
2-(But-3-en-1-yloxy)benzoic Acid: Lacks the methoxy group, which may affect its biological activity.
2-(But-3-en-1-yloxy)-4-hydroxybenzoic Acid: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is unique due to the presence of both the but-3-en-1-yloxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic and research applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-but-3-enoxy-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEWJSHQKIFVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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